3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a cyclopentyl group, and a benzamide group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical and Chemical Properties Analysis
The molecular weight of this compound is 333.42. Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Applications in Neurodegenerative Disease Research
A study by Kepe et al. (2006) utilized a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for the quantification of serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research demonstrates the utility of fluorine and methoxy substituted benzamides in developing tools for the non-invasive investigation of brain disorders, suggesting a potential research avenue for 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide in neurodegenerative disease diagnostics or therapeutics (Kepe et al., 2006).
Development of Imaging Agents
Lang et al. (1999) focused on synthesizing fluorinated derivatives of WAY 100635, highlighting the synthesis and evaluation of fluorine-18-labeled compounds for potential use as imaging agents. These studies underline the significance of fluorine atoms in enhancing the properties of compounds for medical imaging purposes. Given the structural complexity of this compound, similar research could explore its applicability in positron emission tomography (PET) or other imaging modalities to study receptor dynamics in vivo (Lang et al., 1999).
Antimicrobial and Antipathogenic Studies
The antimicrobial and antipathogenic properties of various compounds, including those with benzamide derivatives, have been a subject of interest. Limban et al. (2011) synthesized and tested acylthioureas for their interaction with bacterial cells. Although the study does not directly relate to this compound, it suggests a potential research pathway for examining the antipathogenic properties of this compound, considering the relevance of benzamide derivatives in antimicrobial research (Limban et al., 2011).
Fluorescent Probes for Biological Studies
Research by Uchiyama et al. (2006) on the fluorescent properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one demonstrates the application of methoxy-substituted compounds in developing fluorescent probes. This area could represent another research application for this compound, leveraging its structural features to design novel probes for monitoring biological processes or detecting molecular interactions (Uchiyama et al., 2006).
Future Directions
Thiophene and its derivatives, which include this compound, have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-22-16-5-4-13(10-15(16)19)17(21)20-12-18(7-2-3-8-18)14-6-9-23-11-14/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUAHVTRSCOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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